molecular formula C13H17N3O3 B2569087 ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1174868-97-3

ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2569087
CAS No.: 1174868-97-3
M. Wt: 263.297
InChI Key: XCRQQKJUZFMXJG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate: . This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-keto esters under acidic or basic conditions.

  • Substitution Reactions:

  • Oxidation: The oxidation of the intermediate to introduce the oxo group at the 6-position is often carried out using oxidizing agents like potassium permanganate or chromium-based reagents.

  • Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazolo[3,4-b]pyridine core, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Medicine: Research has indicated its use in the treatment of various diseases, including cancer, inflammation, and microbial infections. Industry: Its applications extend to the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness: this compound stands out due to its unique structural features and its ability to undergo diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-2-propyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-4-6-16-8(3)11-9(13(18)19-5-2)7-10(17)14-12(11)15-16/h7H,4-6H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRQQKJUZFMXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=O)NC2=N1)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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